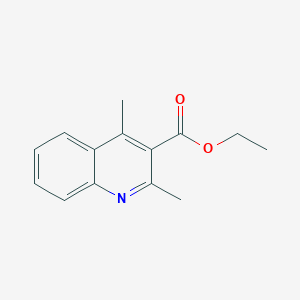
Ethyl 2,4-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 2,4-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.2744 . The compound appears as a light yellow liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate . This reaction is performed at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . The quinoline core is substituted at the 2 and 4 positions with methyl groups and at the 3 position with a carboxylate ester group .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 205-206 °C . It is a light yellow liquid .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 2,4-dimethylquinoline-3-carboxylate is utilized in the synthesis of novel quinoline derivatives. Li et al. (2019) described its use in creating ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which was further used to synthesize 2,4-bis(benzofuran-2-yl)quinolines and 2,4-bis(aroxymethyl)quinolines. These compounds showed promising anti-tubercular and anti-bacterial activities (Li et al., 2019).
Chemical Synthesis Methodologies
Khaligh (2014) discussed using this compound in a one-pot synthesis method for unsymmetrical polyhydroquinoline derivatives. This approach, involving 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, highlights the efficiency and versatility of this compound in chemical synthesis (Khaligh, 2014).
Antibacterial Agent Research
Research by Krishnakumar et al. (2012) used ethyl 2-chloroquinoline-3-carboxylates in the study of potential antibacterial agents. Their synthesized compounds exhibited moderate activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Ultrasound-Promoted Synthesis
Balaji et al. (2013) employed ultrasound-promoted synthesis involving this compound to create novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives. This innovative method demonstrated potential antibacterial properties against various bacterial strains (Balaji et al., 2013).
Future Directions
Quinoline motifs, including Ethyl 2,4-dimethylquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include developing more environmentally friendly synthetic approaches and exploring further medicinal applications of this compound .
properties
IUPAC Name |
ethyl 2,4-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYONPNBCGPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368836 | |
| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104785-54-8 | |
| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)


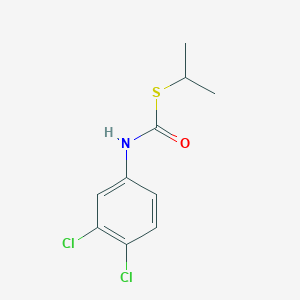
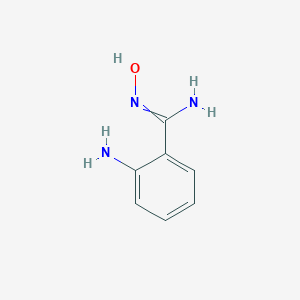
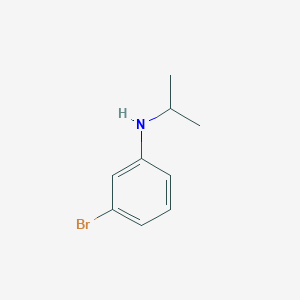

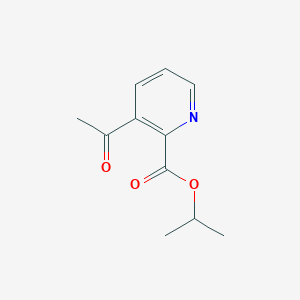
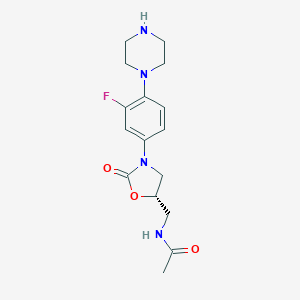
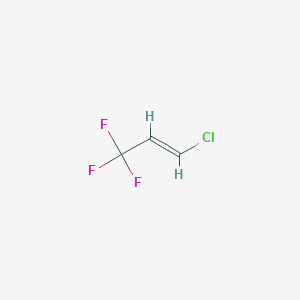


![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
